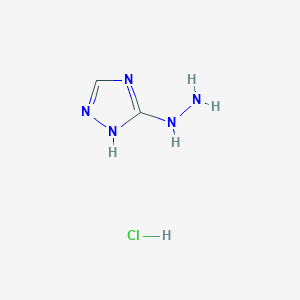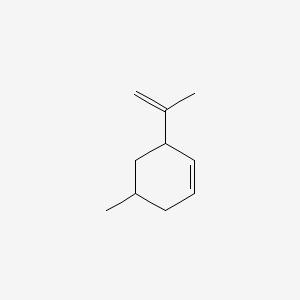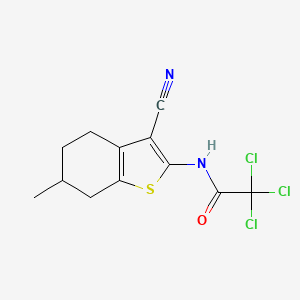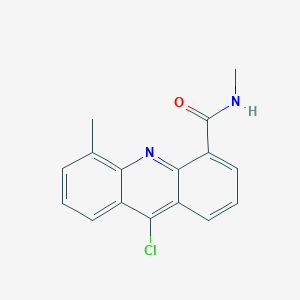
1H-1,2,4-triazol-3-ylhydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-1,2,4-Triazol-3-ylhydrazine is a nitrogen-containing heterocyclic compound. It is part of the triazole family, which is known for its diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The unique structure of this compound, featuring three nitrogen atoms within a five-membered ring, imparts significant chemical stability and reactivity, making it a valuable compound for scientific research and industrial applications.
Méthodes De Préparation
The synthesis of 1H-1,2,4-triazol-3-ylhydrazine typically involves the cyclization of hydrazine derivatives with appropriate precursors. One common method is the reaction of hydrazine hydrate with formamide under acidic conditions, leading to the formation of the triazole ring. Industrial production methods often employ catalytic processes to enhance yield and efficiency. For instance, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a widely used technique for synthesizing triazole derivatives, including this compound .
Analyse Des Réactions Chimiques
1H-1,2,4-Triazol-3-ylhydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of triazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of hydrazine derivatives.
Substitution: The triazole ring can undergo nucleophilic substitution reactions with halogens or other electrophiles, forming substituted triazole derivatives.
Cycloaddition: The compound can participate in 1,3-dipolar cycloaddition reactions, leading to the formation of various heterocyclic compounds
Applications De Recherche Scientifique
1H-1,2,4-Triazol-3-ylhydrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial, antifungal, and anticancer activities, making it a valuable candidate for drug development.
Medicine: It is used in the design of pharmaceuticals, including antiviral and anticancer agents.
Industry: The compound is employed in the production of agrochemicals, dyes, and polymers
Mécanisme D'action
The mechanism of action of 1H-1,2,4-triazol-3-ylhydrazine involves its interaction with biological targets through hydrogen bonding and dipole interactions. The triazole ring can form stable complexes with metal ions, enhancing its biological activity. The compound’s ability to inhibit enzymes and disrupt cellular processes contributes to its antimicrobial and anticancer properties .
Comparaison Avec Des Composés Similaires
1H-1,2,4-Triazol-3-ylhydrazine is unique among triazole derivatives due to its specific substitution pattern and reactivity. Similar compounds include:
1H-1,2,3-Triazole: Another isomer of triazole with different nitrogen atom arrangements, exhibiting distinct chemical properties and applications.
3-Amino-1,2,4-triazole: Known for its herbicidal activity and use in the synthesis of pharmaceuticals.
1,2,4-Triazole-3-thiol: Used in the design of metal chelators and as a precursor for the synthesis of other heterocyclic compounds
Propriétés
Numéro CAS |
21126-64-7 |
|---|---|
Formule moléculaire |
C2H6ClN5 |
Poids moléculaire |
135.55 g/mol |
Nom IUPAC |
1H-1,2,4-triazol-5-ylhydrazine;hydrochloride |
InChI |
InChI=1S/C2H5N5.ClH/c3-6-2-4-1-5-7-2;/h1H,3H2,(H2,4,5,6,7);1H |
Clé InChI |
YJILWGALXNQXIN-UHFFFAOYSA-N |
SMILES canonique |
C1=NNC(=N1)NN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-{(E)-[(1-hydroxy-2-methylpropan-2-yl)imino]methyl}-4-nitrophenol](/img/structure/B14155972.png)
![1-(5-Isobutyl-1,2,3,4-tetrahydro-7-oxa-6,9,11-triaza-benzo[c]fluoren-8-ylamino)-propan-2-ol](/img/structure/B14155979.png)
![3-[(4-Fluorophenyl)methyl]-8-methoxy-5-methylpyrimido[5,4-b]indol-4-one](/img/structure/B14155983.png)
![N-[(4-Methylphenyl)methylene]methanamine](/img/structure/B14155987.png)
![8-Azabicyclo[4.3.1]decan-10-ol, 8-methyl-10-phenyl-](/img/structure/B14155990.png)

![1-Mercapto-4-(4-methoxy-phenyl)-7,8-dihydro-4H,6H-9-thia-2,3,4,9b-tetraaza-cyclopenta[b]-as-indace n-5-one](/img/structure/B14155999.png)

![1-Adamantyl-[4-amino-2-(propan-2-ylamino)-1,3-thiazol-5-yl]methanone](/img/structure/B14156015.png)

